An In-depth Technical Guide to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
An In-depth Technical Guide to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, bearing the CAS number 342636-46-8, is a γ-keto ester that serves as a valuable intermediate in the landscape of organic and medicinal chemistry.[1][2] Its structure, which incorporates a dichlorinated aromatic ring, a ketone, and an ester functional group, provides a versatile scaffold for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and potential pharmaceutical agents.[3] The presence of the 3,4-dichlorophenyl moiety is a notable feature, as this substitution pattern is found in numerous biologically active molecules, suggesting the potential for this compound to act as a precursor to novel therapeutic candidates.[3] This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, analytical characterization parameters, and essential safety information.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a research setting. The key identifiers and properties of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 342636-46-8 | [2] |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1] |
| Molecular Weight | 289.15 g/mol | [2] |
| MDL Number | MFCD02261291 | [1] |
| InChI Code | 1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | [1] |
| SMILES Code | O=C(OCC)CCCC(=O)C1=CC(Cl)=C(Cl)C=C1 | [2] |
| Classification | Organic Building Block, Aryl, Ketone, Ester | [2] |
Synthesis Pathway and Experimental Protocols
The most logical and well-precedented synthetic route to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a two-step process. This involves an initial Friedel-Crafts acylation to form the keto-acid intermediate, followed by an esterification to yield the final ethyl ester. This pathway is favored due to the commercial availability of the starting materials and the reliability of these classic organic transformations.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation
Causality: The Friedel-Crafts acylation is the method of choice for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4] 1,2-Dichlorobenzene is the aromatic substrate, and glutaric anhydride serves as the acylating agent. A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that can be attacked by the electron-rich (albeit deactivated) dichlorobenzene ring.[5] A stoichiometric excess of AlCl₃ is necessary because the catalyst complexes with both the anhydride and the resulting ketone product.[5]
Detailed Protocol:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, and a reflux condenser fitted with a calcium chloride or other drying tube to protect from atmospheric moisture.
-
Reagent Charging: Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous dichloromethane (DCM). Add glutaric anhydride (1.0 equivalent).
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 equivalents) in portions through the powder addition funnel. Maintain the internal temperature below 10 °C during this exothermic addition.
-
Substrate Addition: After the catalyst addition is complete, stir the suspension at 0-5 °C for 15 minutes. Then, add 1,2-dichlorobenzene (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quench: After the reaction is complete, cool the flask to 0-5 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Cautiously and slowly pour the reaction mixture onto the ice/HCl mixture to hydrolyze the aluminum chloride complex. This step is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure to yield the crude 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which can be purified by recrystallization from a suitable solvent like toluene.[5]
Step 2: Fischer Esterification to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Causality: Fischer esterification is a classic, acid-catalyzed method to convert a carboxylic acid into an ester.[6] The reaction is an equilibrium process. To drive the equilibrium toward the product, the alcohol (ethanol, in this case) is used in large excess, often serving as the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[6]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (1.0 equivalent) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Purification: Remove the bulk of the ethanol under reduced pressure. Add water to the residue and extract the mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the crude ethyl ester. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
Note on Data Availability: Experimentally determined spectroscopic data for Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate (CAS 342636-46-8) is not widely available in public-access databases. While some suppliers indicate the availability of analytical data such as NMR and LC-MS, these spectra are not published.[2] The data presented below is therefore predicted based on the known spectral data of the precursor, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, and established principles of spectroscopy for the functional groups present.[7] This information is intended as a reference guide for experimental validation.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expected Chemical Shifts (CDCl₃, 400 MHz):
-
δ ~8.05 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
δ ~7.80 ppm (dd, 1H): Aromatic proton ortho and meta to the chlorine atoms.
-
δ ~7.55 ppm (d, 1H): Aromatic proton meta to the carbonyl group.
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δ ~4.15 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
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δ ~3.10 ppm (t, 2H): Methylene protons adjacent to the aromatic ketone (-CH₂-CO-Ar).
-
δ ~2.40 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-CO-OEt).
-
δ ~2.05 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
-
δ ~1.25 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
δ ~196 ppm: Ketone carbonyl carbon (Ar-C=O).
-
δ ~173 ppm: Ester carbonyl carbon (-C=O-OEt).
-
δ ~138-127 ppm: Aromatic carbons.
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δ ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ ~37 ppm: Methylene carbon adjacent to the ketone.
-
δ ~33 ppm: Methylene carbon adjacent to the ester.
-
δ ~20 ppm: Central methylene carbon.
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).
-
Infrared (IR) Spectroscopy
-
Expected Characteristic Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1735 cm⁻¹: Strong C=O stretching (ester).
-
~1690 cm⁻¹: Strong C=O stretching (aryl ketone).
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~1590, 1470 cm⁻¹: Aromatic C=C stretching.
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~1250-1100 cm⁻¹: C-O stretching (ester).
-
~800-900 cm⁻¹: C-H out-of-plane bending for substituted benzene.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Mass Spectrometry (MS)
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 288/290/292: Molecular ion peak [M]⁺ showing the characteristic isotopic pattern for two chlorine atoms.
-
m/z 243/245/247: Loss of the ethoxy group [-OCH₂CH₃].
-
m/z 183/185/187: Dichlorobenzoyl cation [C₇H₃Cl₂O]⁺, a major fragment.
-
m/z 111/113: [C₆H₃Cl]⁺.
-
Reactivity, Applications, and Research Significance
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is primarily utilized as an intermediate for constructing more elaborate molecules. Its bifunctional nature (ketone and ester) allows for a diverse range of chemical transformations.
Diagram of Potential Reactions
Caption: Key reaction pathways for the title compound.
Key Application Areas:
-
Synthesis of Heterocycles: The keto-acid precursor is a known building block for novel heterocyclic compounds.[3] For instance, reaction with hydrazine hydrate can yield pyridazinone derivatives, which are scaffolds known for a wide range of biological activities, including antimicrobial and antifungal properties.[3] The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before a final hydrolysis, or it can participate directly in cyclization reactions.
-
Drug Discovery Intermediate: Dichlorophenyl groups are prevalent in compounds developed as potential anticancer agents and kinase inhibitors.[3] This compound can serve as a starting material for creating libraries of analogues for screening against various biological targets. For example, substituted phenyl groups are key components of many inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy.[3]
-
MAO Inhibitors: The dichlorophenyl moiety is also found in potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative disorders like Parkinson's disease.[3] Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate offers a synthetic handle to explore new chemical space around this pharmacophore.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before use.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Avoid all direct contact with the substance.
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Some suppliers recommend cold-chain transportation, suggesting that storage in a refrigerator may be optimal for long-term stability.[2]
-
References
-
Supporting information for 'Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines'. The Royal Society of Chemistry. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Human Metabolome Database. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Organic Chemistry Portal. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
-
Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). PubMed. Available at: [Link]
-
ETHYL 5-(4-CHLOROPHENYL)-5-OXOVALERATE CAS#: 54029-03-7. ChemWhat. Available at: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]
Sources
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- 5. rsc.org [rsc.org]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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